![molecular formula C24H28N4O2S B2410540 2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242878-16-5](/img/structure/B2410540.png)

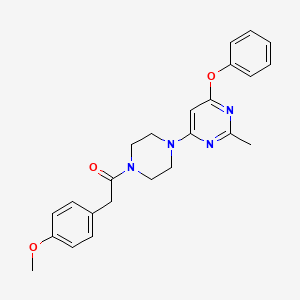

2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

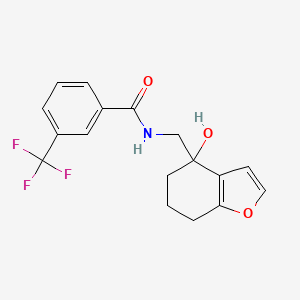

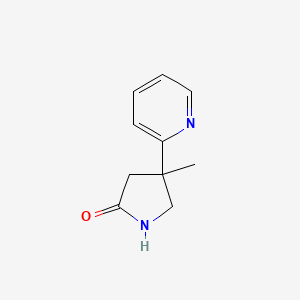

The compound “2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with a complex structure . It is available for purchase from certain chemical vendors.

Synthesis Analysis

The synthesis of similar compounds, such as piperidone analogs, has been studied extensively . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, and it includes several functional groups. The compound contains a piperidine ring, a thieno[3,2-d]pyrimidin-4(3H)-one group, and a phenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 431.6 g/mol, XLogP3-AA of 3, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 3, exact mass of 431.22426310 g/mol, monoisotopic mass of 431.22426310 g/mol, topological polar surface area of 89.2 Ų, heavy atom count of 30, and formal charge of 0 .Applications De Recherche Scientifique

Structural Characterization and Analgesic Action

- Research has delved into the structural characterization of isothiazolopyridines of the Mannich base type, including X-ray analysis. This study highlights the molecular packing influenced by hydrogen bonds and π…π interactions, emphasizing the importance of geometrical and electronic parameters of molecules in their analgesic action. Computational investigations further correlated charge distribution with molecular conformation and analgesic effectiveness, showcasing a methodology for examining the relationship between structure and pharmacological activity (Karczmarzyk & Malinka, 2008).

Drug-Likeness and Histamine H3 Receptor Ligands

- Another study focused on the drug-likeness of 2-aminopyrimidines as ligands for human histamine H3 receptors. This research underlined the significance of specific structural modifications to enhance receptor affinity and selectivity, providing a template for developing compounds with high therapeutic potential. The application of metric analyses for predicting lipophilicity and molecular efficiency was highlighted, offering insights into the design of compounds with optimized pharmacological profiles (Sadek et al., 2014).

One-Pot Synthesis and Self-Assembly

- The novel one-pot synthesis of 2-aminopyrimidinones and their self-assembly were explored in another study. This research provides a methodological approach to synthesizing and characterizing compounds with potential for diverse applications, including medicinal chemistry. X-ray crystallography confirmed self-assembly and hydrogen bonding among these compounds, suggesting their utility in studying molecular interactions and assembly processes (Bararjanian et al., 2010).

Anti-Angiogenic and DNA Cleavage Studies

- Additionally, research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has revealed their potential in anti-angiogenic and DNA cleavage studies. This work not only showcases the synthesis and characterization of novel piperidine analogs but also their application in evaluating biological activities relevant to anticancer research (Kambappa et al., 2017).

Propriétés

IUPAC Name |

2-[3-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-16-7-5-11-27(13-16)23(30)18-10-6-12-28(14-18)24-25-20-19(17-8-3-2-4-9-17)15-31-21(20)22(29)26-24/h2-4,8-9,15-16,18H,5-7,10-14H2,1H3,(H,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCBXVWQDIRCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)